REACTION_CXSMILES
|
[OH:1][C:2]1[CH:13]=[CH:12][C:5]2[C:6](=O)[CH:7]=[C:8]([CH3:10])[O:9][C:4]=2[CH:3]=1.O.Cl.CO>N1C=CC=CC=1.C(OC(=O)C)(=O)C>[OH:1][C:2]1[CH:13]=[CH:12][C:5]2[CH2:6][CH2:7][CH:8]([CH3:10])[O:9][C:4]=2[CH:3]=1
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
OC1=CC2=C(C(C=C(O2)C)=O)C=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the precipitate [11 g of 7-acetoxy-2-methyl-4H-1-benzopyrane-4-on, m.p. 94°-95° C. from benzene] was filtered
|
Type
|
CUSTOM
|
Details
|
was hydrogenated in glacial acetic acid at 60° C. in the presence of a palladium on charcoal catalyst till it
|
Type
|
CUSTOM
|
Details
|
absorbed 3 molar equivalents of hydrogen
|
Type
|
FILTRATION
|
Details
|
after filtration
|
Type
|
CUSTOM
|
Details
|
evaporation 11.5 g 7-acetoxy-2-methyl-3,4-dihydro-2H-1-benzopyrane-4-on (m.p. 66°-68° C. from ethanol)
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
DISTILLATION
|
Details
|
the residue was subjected to fractionated distillation
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC2=C(CCC(O2)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |